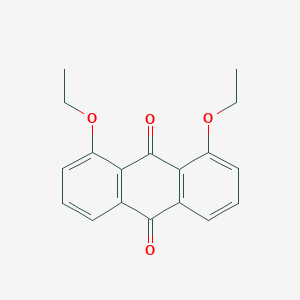![molecular formula C7H14N4 B172596 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine CAS No. 14707-75-6](/img/structure/B172596.png)
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine
Übersicht
Beschreibung
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is an organic compound belonging to the class of azaadamantanes. These compounds are nitrogen-containing analogs of adamantane, where nitrogen atoms replace some of the carbon atoms in the adamantane structure. This substitution imparts unique chemical and physical properties to the compound, making it an interesting subject for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine typically involves the reduction of 7-nitro-1,3,5-triazaadamantane. This reduction can be achieved using hydrazine hydrate in the presence of Raney nickel, resulting in the formation of 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane . Another method involves the reaction of triaza tricyclodecyl sodium with the corresponding aldehyde or ketone to generate an intermediate, which is then deprotected to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reduction and reaction techniques. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine undergoes several types of chemical reactions, including:
Substitution: Substitutive deamination reactions can produce derivatives such as 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes.
Common Reagents and Conditions:
Hydrazine hydrate: and for reduction reactions.
Aromatic aldehydes: and for condensation reactions.
Sodium nitrite: and concentrated hydrochloric or hydrobromic acid for substitutive deamination reactions.
Major Products:
- 7-Hydroxyamino-1,3,5-triazaadamantane
- 7-Chloro-1,3,5-triazaadamantane
- 7-Bromo-1,3,5-triazaadamantane
- 7-Thiocyanato-1,3,5-triazaadamantane
Wissenschaftliche Forschungsanwendungen
1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has a wide range of applications in scientific research, including:
- Chemistry: Used as a building block for synthesizing various biologically active compounds .
- Biology: Exhibits antiviral activity against strains such as influenza A virus and herpes viruses .
- Medicine: Potential use in developing antiviral drugs and other therapeutic agents .
- Industry: Utilized in the synthesis of aminomethylphosphines and other derivatives with potential industrial applications .
Wirkmechanismus
The mechanism of action of 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viruses such as SARS coronavirus, enterovirus-71, and Rift Valley fever virus . The compound’s structure allows it to interact with viral proteins and disrupt their function, thereby preventing viral replication.
Vergleich Mit ähnlichen Verbindungen
- 7-Nitro-1,3,5-triazaadamantane
- 7-Bromo-1,3,5-triazaadamantane
- 7-Chloro-1,3,5-triazaadamantane
- 7-Thiocyanato-1,3,5-triazaadamantane
Uniqueness: 1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form derivatives with significant antiviral properties makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c8-7-1-9-4-10(2-7)6-11(3-7)5-9/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMJWQSOWLXJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)








